molecular formula C11H16N2OS B5836152 N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B5836152
M. Wt: 224.32 g/mol
InChI Key: WJQJIPWZVJDCEX-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 4-position of the thiazole ring and a cyclopropanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 4-tert-butyl-1,3-thiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of appropriate solvents and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropanecarboxamide moiety, which may confer distinct biological activities compared to other thiazole derivatives. Its combination of a tert-butyl group and a cyclopropane ring may also influence its chemical reactivity and interaction with biological targets .

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-11(2,3)8-6-15-10(12-8)13-9(14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQJIPWZVJDCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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